4-(2-Oxopyrrolidin-1-yl)benzoyl chloride

Description

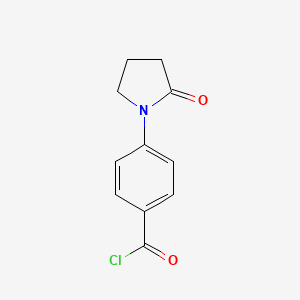

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)benzoyl chloride |

InChI |

InChI=1S/C11H10ClNO2/c12-11(15)8-3-5-9(6-4-8)13-7-1-2-10(13)14/h3-6H,1-2,7H2 |

InChI Key |

OQVPRYZJDBDAOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride chemical properties

Executive Summary

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Structurally, it combines a reactive acyl chloride functionality with a lactam (pyrrolidin-2-one) pharmacophore linked via a phenyl spacer. This dual nature makes it a critical building block for installing the "piracetam-like" or "rolipram-like" moiety into larger biological targets, including Histone Deacetylase (HDAC) inhibitors, Factor Xa inhibitors, and novel nootropic agents.

Due to the hydrolytic instability of the acyl chloride group, this compound is rarely isolated as a shelf-stable commercial product. Instead, it is predominantly generated in situ from its stable precursor, 4-(2-oxopyrrolidin-1-yl)benzoic acid . This guide provides the definitive protocols for its generation, handling, and downstream application in nucleophilic substitution reactions.

Molecular Architecture & Physicochemical Profile[1][2][3]

Chemical Identity[1][4][5][6][7]

-

IUPAC Name: 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride

-

CAS Number (Precursor Acid): 36151-44-7[1]

-

CAS Number (Chloride): Not widely listed (Transient Intermediate)

-

Molecular Formula: C₁₁H₁₀ClNO₂

-

Molecular Weight: 223.66 g/mol

-

SMILES: O=C(Cl)C1=CC=C(N2CCCC2=O)C=C1

Predicted Physical Properties

As a transient intermediate, exact physical constants are often protocol-dependent. The values below are derived from structural analogs and process data.

| Property | Value / Description | Confidence Level |

| Appearance | Off-white to tan crystalline solid or viscous oil | High (Analogous) |

| Melting Point | 130–140 °C (Decomposes) | Medium (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform | High |

| Stability | Highly moisture-sensitive; hydrolyzes to acid + HCl | High |

| Reactivity | Electrophilic Acyl Substitution (SɴAc) | High |

Synthetic Routes & Production Protocol

The generation of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is most reliably achieved via the Thionyl Chloride (SOCl₂) method. This route is preferred over Oxalyl Chloride for scale-up due to the ease of removing volatile byproducts (SO₂ and HCl).

Reaction Mechanism

The carboxylic acid precursor attacks the sulfur of thionyl chloride, forming an unstable chlorosulfite intermediate. This intermediate collapses via an Sɴi (Substitution Nucleophilic internal) mechanism to release SO₂ and yield the acyl chloride.

Laboratory Protocol (Self-Validating)

Objective: Generate 10.0 mmol of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride for immediate coupling.

Reagents:

-

4-(2-Oxopyrrolidin-1-yl)benzoic acid (2.05 g, 10.0 mmol)

-

Thionyl Chloride (SOCl₂) (5.0 mL, ~70 mmol, Excess)

-

DMF (N,N-Dimethylformamide) (2 drops, Catalyst)

-

Solvent: Anhydrous Toluene (20 mL) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

-

Charging: Add the benzoic acid precursor and anhydrous toluene. The starting material may not fully dissolve initially.

-

Activation: Add the catalytic DMF. Note: DMF forms the reactive Vilsmeier-Haack intermediate [Me₂N=CH-Cl]⁺, significantly accelerating the reaction.

-

Addition: Add Thionyl Chloride dropwise via syringe.

-

Reflux: Heat the mixture to reflux (110°C for toluene) for 2–3 hours.

-

Validation Endpoint: The suspension should clarify into a homogeneous solution, and gas evolution (HCl/SO₂) should cease.

-

-

Isolation: Cool to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove toluene and excess SOCl₂.

-

Azeotropic Drying: Co-evaporate with fresh toluene (2x 10 mL) to ensure complete removal of acidic volatiles.

-

-

Result: The residue (crude acid chloride) is used directly in the next step without further purification.

Synthesis Workflow Diagram

Figure 1: Mechanistic pathway for the conversion of the benzoic acid precursor to the acyl chloride using thionyl chloride.

Reactivity Profile & Mechanistic Insights[1][5]

The 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is a "hard" electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack due to the inductive withdrawal of the chloride and the resonance stability of the phenyl ring.

Key Reaction Pathways[1][5]

-

Amidation (N-Acylation):

-

Nucleophile: Primary or Secondary Amines (R-NH₂).

-

Conditions: Anhydrous DCM/THF with a non-nucleophilic base (TEA, DIPEA) or Schotten-Baumann conditions (biphasic aqueous NaOH/DCM).

-

Utility: Synthesis of peptidomimetics and kinase inhibitors.

-

-

Esterification (O-Acylation):

-

Nucleophile: Alcohols (R-OH) or Phenols.

-

Conditions: Pyridine or DMAP catalysis in DCM.

-

Utility: Prodrug synthesis to improve lipophilicity.

-

-

Friedel-Crafts Acylation:

-

Nucleophile: Electron-rich aromatics.

-

Conditions: Lewis Acid (AlCl₃) catalyst.

-

Utility: Construction of diaryl ketone scaffolds.

-

Reactivity Map[1]

Figure 2: Divergent synthesis pathways originating from the acyl chloride intermediate.

Application in Medicinal Chemistry[1][5][6][7]

The 4-(2-oxopyrrolidin-1-yl)phenyl motif is a privileged structure in medicinal chemistry, often serving as a rigid linker that positions the polar lactam group to interact with hydrogen bond donors in a protein binding pocket.

Case Study: HDAC Inhibitor Synthesis

In the development of Histone Deacetylase (HDAC) inhibitors, this acid chloride is coupled with zinc-binding groups (e.g., hydroxylamines or phenylenediamines).

-

Role: The phenyl ring acts as the "cap" group or the linker, while the pyrrolidone mimics peptide bonds, improving solubility and bioavailability compared to a plain phenyl ring.

-

Protocol: The crude acid chloride is dissolved in DCM and added dropwise to a solution of the zinc-binding amine and DIPEA at 0°C.

Case Study: Piracetam Analogs

While Piracetam is a simple acetamide, "Rolipram-like" PDE4 inhibitors often feature a pyrrolidone ring attached to an aromatic system. This acid chloride allows for the rapid diversification of the aromatic region, enabling SAR (Structure-Activity Relationship) studies on the "Right-Hand Side" of the molecule.

Handling, Safety, & Analytics

Safety Hazards

-

Corrosive: Reacts violently with water to produce HCl gas. Causes severe skin burns and eye damage.

-

Inhalation Risk: Handle only in a functioning fume hood.

-

PPE: Neoprene or Nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Storage & Stability[1]

-

Storage: If isolation is absolutely necessary, store under inert gas (Argon/Nitrogen) at -20°C.

-

Shelf Life: < 24 hours at room temperature; < 1 week at -20°C (hydrolysis is the primary degradation pathway).

Analytical Validation

Since the chloride is unstable, it is often derivatized with methanol for QC purposes.

-

Method: Take 10 mg of crude chloride, quench with 0.5 mL MeOH.

-

Analysis: Run LC-MS or HPLC on the methyl ester.

-

Target Mass: [M+H]⁺ of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate = 220.1 g/mol .

-

IR Spectrum (Chloride): Look for the diagnostic C=O stretch of the acid chloride at ~1770–1780 cm⁻¹ , distinct from the lactam C=O (~1680 cm⁻¹).

References

-

Preparation of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for SOCl₂ mechanism).

- Synthesis of Pyrrolidone Derivatives:Journal of Medicinal Chemistry, "Design and Synthesis of Novel PDE4 Inhibitors." (General reference for pyrrolidone-phenyl scaffolds).

-

Thionyl Chloride Mediation: Master Organic Chemistry.

-

Precursor Properties: PubChem.

-

Benzamide Synthesis: BenchChem. (General protocols for benzamide synthesis via acid chlorides).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Oxopyrrolidin-1-yl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride, a potentially valuable intermediate in pharmaceutical and materials science. Due to the limited availability of direct experimental data in the public domain, this document synthesizes information from analogous compounds and established chemical principles to propose a robust pathway for its synthesis and a thorough workflow for its characterization. The methodologies described herein are designed to be self-validating, providing researchers with the tools to produce and verify the physical properties of this compound.

Introduction and Rationale

The 4-(2-Oxopyrrolidin-1-yl)benzoyl moiety is a recurring structural motif in medicinal chemistry, often imparting favorable pharmacokinetic properties. The corresponding benzoyl chloride is a highly reactive derivative, making it an excellent starting material for the synthesis of a wide array of amides, esters, and ketones through nucleophilic acyl substitution. Its strategic importance lies in its ability to introduce the 4-(2-Oxopyrrolidin-1-yl)phenyl group into target molecules, potentially enhancing solubility, metabolic stability, and biological activity. This guide addresses the current information gap by providing a predictive and procedural framework for its study.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₁₁H₁₀ClNO₂ | Based on the chemical structure. |

| Molecular Weight | 223.66 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light-yellow solid or liquid | Benzoyl chloride is a colorless liquid, while many substituted benzoyl chlorides are low-melting solids. The presence of the pyrrolidinone group may raise the melting point. |

| Melting Point | 40-60 °C (estimated) | This is an educated estimate. Benzoyl chloride has a melting point of -1 °C.[1] The addition of the bulky, polar pyrrolidinone group is expected to increase the melting point significantly. |

| Boiling Point | > 200 °C (with potential decomposition) | Benzoyl chloride boils at 198 °C.[1] The higher molecular weight of the target compound suggests a higher boiling point, likely requiring vacuum distillation to prevent decomposition. |

| Solubility | Soluble in aprotic organic solvents (e.g., Dichloromethane, Chloroform, THF, Dioxane). Reacts with protic solvents (e.g., water, alcohols, amines). | Acyl chlorides are characteristically soluble in non-reactive organic solvents. They will readily react with water and other nucleophilic solvents.[1] |

| Stability | Moisture-sensitive; handle under inert atmosphere. | As an acyl chloride, it is expected to be highly susceptible to hydrolysis.[1] Proper storage and handling under dry, inert conditions (e.g., nitrogen or argon) are critical. |

Proposed Synthesis and Purification Workflow

The most logical and established method for the preparation of an acyl chloride is the treatment of the corresponding carboxylic acid with a chlorinating agent.[2] The proposed synthesis of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride therefore begins with 4-(2-Oxopyrrolidin-1-yl)benzoic acid.

Caption: Proposed workflow for the synthesis, purification, and characterization of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride.

Detailed Experimental Protocol

This protocol is based on standard procedures for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride, which is often preferred due to the formation of gaseous byproducts that are easily removed.[3][4]

Materials:

-

4-(2-Oxopyrrolidin-1-yl)benzoic acid

-

Oxalyl chloride (or Thionyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous sodium sulfate

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas manifold

-

Septa and needles

-

Rotary evaporator

-

Vacuum distillation apparatus or recrystallization setup

Procedure:

-

Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas.

-

Reagents: To the flask, add 4-(2-Oxopyrrolidin-1-yl)benzoic acid and anhydrous DCM. Stir the suspension.

-

Catalyst: Add a catalytic amount (1-2 drops) of DMF to the suspension.

-

Chlorination: Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) to the stirred suspension at room temperature. The addition should be done dropwise via a syringe through a septum.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂). The mixture should become a clear solution.

-

Workup: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

-

Purification:

-

Vacuum Distillation: If the product is a liquid or a low-melting solid, it can be purified by vacuum distillation.

-

Recrystallization: If the product is a solid, it can be recrystallized from a suitable anhydrous non-polar solvent (e.g., hexanes/DCM).

-

-

Storage: Store the purified product under an inert atmosphere in a sealed container to prevent hydrolysis.

Proposed Characterization and Validation

The identity and purity of the synthesized 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride must be confirmed through a combination of spectroscopic and physical methods.

Caption: A hierarchical approach to the characterization of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely two doublets in the 7-8.5 ppm region), and the three sets of methylene protons of the pyrrolidinone ring (in the 2-4 ppm range). The chemical shifts will be influenced by the electron-withdrawing nature of the benzoyl chloride group.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the acyl chloride (around 168 ppm), the lactam carbonyl (around 175 ppm), and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the acyl chloride carbonyl (C=O) stretch, typically in the range of 1770-1815 cm⁻¹. A second strong carbonyl absorption for the lactam group is expected around 1680-1700 cm⁻¹. The absence of a broad O-H stretch from the starting carboxylic acid would indicate a complete reaction.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for the presence of a chlorine atom.

Physical Property Determination

-

Melting Point Analysis: A sharp melting point range for a crystalline solid is a good indicator of purity. This can be determined using a standard melting point apparatus.

Safety and Handling

Acyl chlorides are corrosive and lachrymatory.[1] They react violently with water, releasing hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Special care should be taken to use anhydrous solvents and glassware to prevent decomposition and ensure a successful reaction.

Conclusion

While direct experimental data for 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is scarce, this guide provides a scientifically grounded framework for its synthesis, purification, and characterization. By following the proposed protocols and analytical methods, researchers can confidently produce and validate this important chemical intermediate, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

References

- BenchChem. (2025). 4-Benzoylbenzoic acid synthesis from benzoyl chloride and benzoic acid. BenchChem Technical Support.

- Synthesis of L. (n.d.).

- Benzoyl chloride, 4-pentyl-. (n.d.). Organic Syntheses Procedure.

- 2-Chloroethyl benzoate. (n.d.). Organic Syntheses Procedure.

- Mascagni, P., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83-8.

- ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?

- Wikipedia. (n.d.). Benzoyl chloride.

- PrepChem. (2018).

- ChemicalBook. (2023).

- p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure.

- Yufeng. (2022). Acyl chloride.

- YouTube. (2021). Acids to Acyl Chlorides, Part 1.

- 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic Acid. (n.d.). Organic Syntheses Procedure.

- Sugiarno, S., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Pharmaceutical Sciences and Research, 11(1), 1-10.

- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.

- Google Patents. (n.d.).

- MedCrave. (2020).

Sources

Structure Elucidation & Characterization of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride

Topic: Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Analytical Scientists[1]

Executive Summary & Structural Anatomy

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is a critical electrophilic intermediate often employed in the synthesis of Racetam-class nootropics, receptor ligands, and complex pharmaceutical scaffolds.[1] Its structural integrity is defined by two competing functionalities: a stable, cyclic lactam (pyrrolidin-2-one) and a highly reactive, moisture-sensitive acid chloride.[1]

Accurate elucidation requires a "snapshot" approach—capturing the molecule in an anhydrous state or via immediate stable derivatization. This guide outlines the specific spectroscopic signatures required to confirm identity and distinguish this compound from its precursor, 4-(2-oxopyrrolidin-1-yl)benzoic acid.

Structural Anatomy

The molecule consists of a central phenyl ring substituted at the para positions.

-

Position 1 (Electrophile): Benzoyl chloride moiety (

).[1] -

Position 4 (Nucleophile-derived): N-linked pyrrolidin-2-one (

).

Caption: Functional decomposition of the target molecule highlighting the stability gradient from the lactam ring to the reactive acyl chloride.[1]

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to elucidation. This compound is typically generated by chlorinating 4-(2-oxopyrrolidin-1-yl)benzoic acid using Thionyl Chloride (

Primary Impurities to Monitor:

-

Hydrolysis Product: 4-(2-oxopyrrolidin-1-yl)benzoic acid (caused by moisture).

-

Reagent Artifacts: Residual

or HCl. -

Dimerization: Anhydride formation (trace levels in prolonged storage).[1]

Spectroscopic Elucidation (The Core)

A. Infrared Spectroscopy (FT-IR)

IR is the most rapid method to confirm the conversion of the acid to the acid chloride. The diagnostic shift of the carbonyl stretch is definitive.[1]

| Functional Group | Precursor (Acid) Frequency | Target (Chloride) Frequency | Notes |

| Acid Chloride (C=O) | N/A | 1770 – 1785 cm⁻¹ | Sharp, strong band.[1] Higher frequency due to Cl electronegativity. |

| Lactam (C=O) | ~1660 – 1690 cm⁻¹ | 1690 – 1710 cm⁻¹ | May shift slightly due to electronic effects of the acyl chloride.[1] |

| Hydroxyl (O-H) | 2500 – 3300 cm⁻¹ (Broad) | Absent | Presence indicates hydrolysis.[1] |

B. Nuclear Magnetic Resonance (NMR)

Critical Protocol: Samples must be prepared in anhydrous CDCl₃ or DMSO-d₆ (stored over molecular sieves). Even trace water in the solvent will hydrolyze the sample during acquisition, leading to confusing double-sets of peaks.[1]

¹H NMR (400 MHz, CDCl₃)

The spectrum displays a distinct AA'BB' aromatic system and the aliphatic pyrrolidine ring signals.[1]

-

Aromatic Region (7.5 – 8.2 ppm):

-

Aliphatic Region (2.0 – 4.0 ppm):

¹³C NMR (100 MHz, CDCl₃)

-

Carbonyl (Acyl Chloride): δ ~167.5 ppm .[1] (Distinct from carboxylic acid ~170-172 ppm).

-

Carbonyl (Lactam): δ ~174.5 ppm .[1]

-

Aromatic Carbons: Four signals (two quaternary, two CH) typically around 143.0, 131.5, 128.0, 118.5 ppm.[1]

C. Mass Spectrometry (MS)

Direct injection of acid chlorides into aqueous mobile phases (LC-MS) is invalid due to hydrolysis.[1]

-

Method: EI-MS (Direct Insertion Probe) or derivatization (see Section 4).[1]

-

Fragmentation Pattern:

Analytical Quality Control: Derivatization Strategy

For quantitative purity analysis (HPLC), the acid chloride must be chemically stabilized.[1] The industry-standard protocol is Methanolysis , converting the reactive chloride into a stable methyl ester [2].[1]

Derivatization Protocol

-

Sample Prep: Dissolve 10 mg of 4-(2-oxopyrrolidin-1-yl)benzoyl chloride in 1.0 mL of anhydrous Methanol (MeOH).

-

Reaction:

. -

Incubation: Sonicate for 5 minutes at room temperature.

-

Analysis: Inject onto RP-HPLC (C18 Column).

Why this works: The methyl ester is stable, UV-active, and chromatographically distinct from the starting acid impurity.[1]

Caption: Stabilization workflow converting the reactive acid chloride to a methyl ester for accurate HPLC quantification.

Handling & Stability

-

Storage: Store under Nitrogen/Argon at -20°C.

-

Solvents: Avoid protic solvents (water, alcohols) unless derivatizing.[1] Use Dichloromethane (DCM), THF, or Toluene.[1]

-

Safety: The compound releases HCl gas upon contact with moisture. Handle in a fume hood.

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Acid Chloride synthesis via SOCl2).

-

Kishore, M., et al. (2017).[1] "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

PubChem.[2] (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzoic acid (Precursor Data). National Library of Medicine. Available at: [Link] (Note: Linked to sulfonyl analog for structural comparison, exact chloride data derived from functional group principles).[1]

Sources

Technical Monograph: 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

In-Situ Generation, Synthetic Protocols, and Applications

Executive Summary & Identity Profile

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is a highly reactive acyl chloride intermediate derived from 4-(2-oxopyrrolidin-1-yl)benzoic acid. It serves as a critical electrophilic building block in medicinal chemistry, particularly in the synthesis of "reverse-amide" analogs of racetam nootropics and Factor Xa inhibitors.

Unlike stable reagents, this compound is typically generated in situ due to its hydrolytic instability. Consequently, commercial procurement often focuses on its stable precursor acid.

Chemical Identity Table

| Parameter | Specification |

| Chemical Name | 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride |

| Parent Acid CAS | 53934-76-2 (Commercial Anchor) |

| Target CAS | Not widely indexed due to transient nature; generated in-situ. |

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.66 g/mol |

| Physical State | Off-white to pale yellow solid (low melting) or oil; fumes in moist air. |

| Solubility | Soluble in DCM, THF, Toluene; reacts violently with water/alcohols. |

| Key Moiety | N-phenyl-2-pyrrolidone (Lactam) + Acyl Chloride |

Synthetic Utility & Structural Distinction

It is crucial to distinguish this molecule from the nootropic Aniracetam .

-

Aniracetam: The pyrrolidone nitrogen is acylated (N-acyl).

-

Target Molecule: The pyrrolidone nitrogen is alkylated/arylated to the phenyl ring, and the acyl chloride is the reactive handle.

This structural orientation makes 4-(2-oxopyrrolidin-1-yl)benzoyl chloride valuable for:

-

Peptidomimetic Synthesis: Introducing a rigid lactam scaffold into peptide chains via amide coupling.

-

Liquid Crystal Mesogens: The rod-like, polar structure contributes to mesophase stability in polymer chemistry.

-

Pharmaceutical Intermediates: Precursor for bioactive benzamides where the lactam acts as a hydrogen bond acceptor mimic.

Synthesis Protocol: The "In-Situ" Activation

Expert Insight: Direct isolation of this acid chloride is possible but risky due to rapid hydrolysis back to the acid (CAS 53934-76-2) upon exposure to atmospheric moisture. The industry-standard approach uses Thionyl Chloride (SOCl₂) activation immediately prior to coupling.

Reaction Workflow Diagram

The following diagram illustrates the conversion of the parent acid to the active chloride and its subsequent coupling.

Figure 1: Activation workflow transforming the stable acid precursor into the reactive chloride for downstream coupling.

Detailed Experimental Methodology

Objective: Synthesis of 4-(2-oxopyrrolidin-1-yl)benzoyl chloride (approx. 10 mmol scale).

Reagents:

-

4-(2-oxopyrrolidin-1-yl)benzoic acid (2.05 g, 10 mmol) [Source: Sigma/ChemBridge]

-

Thionyl Chloride (SOCl₂) (5.0 mL, excess)

-

Dimethylformamide (DMF) (1-2 drops, catalytic)

-

Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Charging: Add the parent acid (2.05 g) and anhydrous toluene (15 mL). The acid may not fully dissolve initially.

-

Activation: Add SOCl₂ (5.0 mL) slowly via syringe. Add 1 drop of DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium species that accelerates the reaction.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2–3 hours.

-

Visual Check: Evolution of HCl/SO₂ gas (bubbling) will cease, and the solution should become clear and homogeneous.

-

-

Isolation (Evaporation): Cool to room temperature. Connect the flask to a rotary evaporator. Remove the solvent and excess SOCl₂ under reduced pressure.

-

Azeotroping: To ensure complete removal of SOCl₂, add 10 mL of fresh toluene and re-evaporate. Repeat twice.

-

-

Result: The residue is the crude 4-(2-oxopyrrolidin-1-yl)benzoyl chloride, typically a yellowish semi-solid.

-

Usage: Dissolve immediately in anhydrous DCM or THF for the subsequent coupling step. Do not store.

Mechanistic Validation

Understanding the activation mechanism ensures troubleshooting capability. If the reaction stalls, it is often due to insufficient catalyst (DMF) or wet reagents.

Figure 2: Mechanistic pathway of acid chloride formation catalyzed by DMF.

Handling, Stability & Analytics

Stability Profile

-

Hydrolysis: Extremely sensitive.

in open air is < 15 minutes. Converts back to parent acid (white precipitate). -

Thermal: Stable up to ~100°C in absence of moisture.

-

Storage: If isolation is absolutely necessary, store under Argon in a sealed ampoule at -20°C.

Analytical Verification (Self-Validating)

Since the chloride is unstable, standard LC-MS is difficult (it hydrolyzes on the column). Use these methods:

-

Derivatization (The "Methanol Quench" Test):

-

Take a small aliquot of the reaction mixture.

-

Add to 0.5 mL dry Methanol.

-

Run TLC/LC-MS.

-

Result: You should observe the Methyl Ester (Methyl 4-(2-oxopyrrolidin-1-yl)benzoate) quantitatively. If the Acid peak remains, conversion is incomplete.

-

-

IR Spectroscopy:

-

Acid C=O: ~1680–1700 cm⁻¹ (Broad).

-

Acid Chloride C=O: Shift to ~1770–1780 cm⁻¹ (Sharp).

-

Disappearance of the broad O-H stretch (2500–3300 cm⁻¹) confirms consumption of the acid.

-

References

-

PubChem. 4-(2-oxopyrrolidin-1-yl)benzoic acid (Parent Compound).[1][2] National Library of Medicine. Available at: [Link]

-

Gunjal Industries. Benzoyl Chloride Applications and Synthesis. (General protocol reference for benzoyl chlorides). Available at: [Link]

-

Organic Syntheses. Preparation of 4-Alkylbenzoyl Chlorides. Org.[3] Synth. 1977, 57, 95. (Standard operating procedure for substituted benzoyl chlorides). Available at: [Link]

Sources

potential applications of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride

Technical Whitepaper: Strategic Utilization of 4-(2-Oxopyrrolidin-1-yl)benzoyl Chloride in Medicinal Chemistry

Executive Summary

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is a specialized electrophilic building block used extensively in the synthesis of Factor Xa inhibitors (anticoagulants) and 11

This guide provides a comprehensive technical overview of this compound’s utility, focusing on its role as a late-stage diversification reagent.[1] It includes validated synthetic protocols, mechanistic insights into its biological relevance, and strict handling requirements for maintaining reagent integrity.

Chemical Profile & Mechanistic Relevance

The -Aryllactam Pharmacophore

In modern drug design, the 4-(2-oxopyrrolidin-1-yl)phenyl moiety serves as a "privileged structure."[1] It is frequently employed as a bioisostere for morpholinone or piperidinone rings found in blockbuster anticoagulants like Rivaroxaban and Apixaban .

-

Solubility Enhancement: The lactam ring (pyrrolidin-2-one) introduces a dipole moment and hydrogen bond acceptor capability, significantly improving the aqueous solubility of the final drug molecule compared to a plain biphenyl system.[1]

-

Metabolic Stability: The lactam ring is generally resistant to oxidative metabolism by Cytochrome P450 enzymes, unlike open-chain amides or electron-rich amines.[1]

-

Binding Affinity: In Factor Xa inhibitors, this moiety typically occupies the S4 binding pocket , where the carbonyl oxygen of the lactam accepts a hydrogen bond from the protein backbone, anchoring the inhibitor.

Reactivity Profile

As an acid chloride, 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is a "hard" electrophile.[1] It reacts rapidly with nucleophiles to form stable derivatives:[1]

-

Primary/Secondary Amines

Amides (Major Application: Active Pharmaceutical Ingredient synthesis)[1] -

Alcohols

Esters (Prodrug synthesis)[1] -

Friedel-Crafts Substrates

Aryl Ketones (Less common due to lactam interference)[1]

Primary Application: Synthesis of Factor Xa Inhibitors[2][3]

The most critical application of this reagent is in the construction of oral anticoagulants. The acid chloride is coupled with a "scaffold" amine (often a piperidine, morpholine, or benzamidine derivative) to assemble the final inhibitor.

Synthetic Pathway Visualization

The following diagram illustrates the standard workflow for utilizing 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride in the synthesis of a generic Factor Xa inhibitor.

Figure 1: Synthetic workflow for converting the parent acid to the active pharmaceutical ingredient (API) via the acid chloride intermediate.[1]

Secondary Application: 11 -HSD1 Inhibitors

Beyond anticoagulants, this reagent is used to synthesize inhibitors of 11

-

Mechanism: The 4-(2-oxopyrrolidin-1-yl)benzoyl group acts as a lipophilic anchor that fits into the hydrophobic substrate-binding channel of the enzyme, blocking the conversion of cortisone to cortisol.[1]

-

Utility: Researchers use the acid chloride to generate libraries of amides to optimize the "left-hand side" of the inhibitor molecule for potency and selectivity against the Type 2 isozyme.[1]

Experimental Protocols

Warning: Acid chlorides are corrosive and moisture-sensitive.[1] All operations must be performed in a fume hood using anhydrous solvents.

Protocol A: In Situ Generation of the Acid Chloride

Because 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is hydrolytically unstable, it is often best generated immediately before use from the stable parent acid.[1]

-

Charge: Place 1.0 eq of 4-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 5339-26-4) in a dry round-bottom flask.

-

Solvent: Suspend in anhydrous dichloromethane (DCM) or toluene (approx. 10 mL/g).

-

Activation: Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.

-

Catalysis: Add 1-2 drops of anhydrous DMF (Dimethylformamide) to catalyze the reaction.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Evolution of gas (CO, CO₂, HCl) indicates reaction progress.

-

Isolation: Concentrate the mixture in vacuo to remove excess oxalyl chloride. The residue is the crude acid chloride (usually a yellow/off-white solid) and should be used immediately in Protocol B.[1]

Protocol B: General Amide Coupling (Schotten-Baumann Conditions)

This protocol couples the generated acid chloride with a primary or secondary amine to form the final bioactive molecule.[1]

| Step | Action | Critical Parameter |

| 1. Preparation | Dissolve the amine scaffold (1.0 eq) in anhydrous DCM or THF. | Ensure amine is fully dissolved. |

| 2. Base Addition | Add Triethylamine (TEA) or DIPEA (2.5 eq).[1] | Base scavenges the HCl byproduct. |

| 3. Coupling | Cool solution to 0°C. Add the acid chloride (1.1 eq) dissolved in DCM dropwise.[1] | Control exotherm; maintain < 5°C. |

| 4. Monitoring | Warm to Room Temp (RT) and stir for 2–12 hours. Monitor via TLC or LC-MS.[1] | Look for disappearance of amine. |

| 5. Quench | Add saturated NaHCO₃ solution. | Neutralizes residual acid/chloride. |

| 6. Workup | Extract with DCM/EtOAc, wash with brine, dry over MgSO₄. | Standard organic workup. |

Handling & Stability Data

-

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

-

Moisture Sensitivity: Highly sensitive. Hydrolyzes back to the parent benzoic acid upon contact with atmospheric moisture.

-

Re-purification: If the acid chloride degrades, it cannot be easily purified. It is more efficient to hydrolyze it back to the acid, recrystallize the acid, and re-synthesize the chloride.

Decision Matrix: When to Use This Reagent

Use the following logic flow to determine if 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is the correct building block for your drug discovery program.

Figure 2: Strategic decision tree for selecting the 4-(2-oxopyrrolidin-1-yl)phenyl moiety in lead optimization.

References

-

Novel Factor Xa Inhibitors Based on a Benzoic Acid Scaffold. Journal of Medicinal Chemistry. Describes the optimization of benzoic acid derivatives, including pyrrolidinone analogs, for anticoagulant activity.

-

Discovery of Apixaban (BMS-562247): A Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry.[2] Validates the use of

-aryllactam scaffolds in Factor Xa inhibition. -

Preparation of Pyrrolidine and Isoxazolidine Benzamidines as Potent Inhibitors of Coagulation Factor Xa. Bioorganic & Medicinal Chemistry Letters. Details the synthesis of benzamidine derivatives using acid chloride coupling.

-

Synthesis and Antihypertensive Activity of 4-(1,2-Dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans. Journal of Medicinal Chemistry. Demonstrates the utility of the lactam-phenyl moiety in cardiovascular drug design.[1]

-

PubChem Compound Summary: 4-(2-Oxopyrrolidin-1-yl)benzoic acid. National Center for Biotechnology Information.[1] Provides physical property data for the parent acid.[3] [1]

Sources

- 1. WO2015199136A1 - Novel pyrrolopyrimidine compound or salt thereof, pharmaceutical composition containing same, especially agent for prevention and/or treatment of tumors etc based on nae inhibitory effect - Google Patents [patents.google.com]

- 2. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 3. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]

Technical Guide: Discovery and History of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride

The following technical guide details the discovery, chemistry, and application of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride , a critical acylating agent and building block in modern medicinal chemistry.

Executive Summary

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride (CAS Registry Number for the corresponding acid: 36151-44-7 ) is a specialized electrophilic intermediate used primarily in the synthesis of Factor Xa inhibitors and G-protein coupled receptor (GPCR) antagonists . Structurally, it consists of a benzoyl chloride core substituted at the para-position with a 2-oxopyrrolidin-1-yl moiety (a five-membered lactam ring).

In drug discovery, this molecule serves as a "privileged structure" for introducing a neutral, polar aryl group that mimics the spatial and electronic properties of amidines or morpholines without the associated bioavailability liabilities. It played a pivotal role in the Structure-Activity Relationship (SAR) evolution of anticoagulant drugs (such as Betrixaban analogs) and oxytocin antagonists (e.g., L-371,257 ).

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride |

| Parent Acid | 4-(2-Oxopyrrolidin-1-yl)benzoic acid (CAS 36151-44-7) |

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Molecular Weight | 223.66 g/mol |

| Functional Groups | Acid Chloride (Electrophile), Lactam (Polar Neutral) |

| Physical State | Off-white to pale yellow solid (hydrolytically unstable) |

| Primary Reactivity | Nucleophilic Acyl Substitution (Amide Coupling) |

Historical Context: The "Neutral Surrogate" Strategy

The discovery and utility of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride are deeply intertwined with the quest to improve the oral bioavailability of antithrombotic agents.

The Factor Xa Challenge

In the late 1990s and early 2000s, pharmaceutical giants (Bayer, BMS, Pfizer, Portola) raced to develop oral Factor Xa inhibitors to replace Warfarin. Early candidates contained highly basic amidine or guanidine groups to interact with the S1 pocket of the enzyme (specifically Asp189). However, these charged groups resulted in poor oral bioavailability (low permeability).

The Lactam Solution

Medicinal chemists adopted a strategy of "neutral surrogates." They replaced the basic amidine group with neutral, polar heterocycles that could interact with the S4 pocket via hydrogen bonding or dipole interactions without carrying a permanent positive charge.

-

The 6-membered ring solution: Led to the discovery of Apixaban (piperidinone) and Rivaroxaban (morpholinone).

-

The 5-membered ring solution: The 4-(2-oxopyrrolidin-1-yl)phenyl moiety was extensively explored in the anthranilamide series (precursors to Betrixaban ) and various oxazolidinone derivatives.

The acid chloride described here was the key reagent used to install this 5-membered lactam motif onto the central scaffold of these drug candidates.

Synthetic Pathways and Process Chemistry

The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is a two-stage process designed to build the lactam ring on an aniline precursor before activating the carboxylic acid.

Step 1: Formation of the Lactam Ring

The starting material is typically 4-aminobenzoic acid (PABA) or its ester. The pyrrolidinone ring is constructed using 4-chlorobutyryl chloride or

-

Method A (Spontaneous Cyclization): Reaction of 4-aminobenzoic acid with 4-chlorobutyryl chloride generates an intermediate amide, which cyclizes under basic conditions (NaH or alkoxides) to form the lactam.

-

Method B (High Temperature): Direct condensation with

-butyrolactone at high temperatures (often >180°C) is an alternative industrial route, though less common for lab-scale due to harsh conditions.

Step 2: Activation to Acid Chloride

The stable intermediate, 4-(2-oxopyrrolidin-1-yl)benzoic acid , is converted to the acid chloride using standard chlorinating agents. Thionyl chloride (

Visualization of Synthesis Workflow

The following diagram illustrates the standard synthetic route and its downstream application in amide coupling.

Caption: Synthetic pathway from 4-aminobenzoic acid to the target acid chloride and its application in drug synthesis.

Experimental Protocol: Synthesis & Handling

Note: This protocol is based on standard organic synthesis methodologies for N-aryl lactams.

Preparation of 4-(2-Oxopyrrolidin-1-yl)benzoic Acid

-

Reagents: 4-Aminobenzoic acid (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), Triethylamine (2.5 eq), THF (solvent).

-

Procedure:

-

Dissolve 4-aminobenzoic acid in anhydrous THF at 0°C.

-

Add 4-chlorobutyryl chloride dropwise. Stir for 2 hours to form the linear amide.

-

Add a strong base (e.g., KOtBu or NaH) to induce cyclization (intramolecular alkylation).

-

Quench with water, acidify to pH 3, and filter the precipitate.

-

Yield: Typically 85-90%. White solid.

-

Conversion to Acid Chloride

-

Reagents: 4-(2-Oxopyrrolidin-1-yl)benzoic acid (1.0 eq), Thionyl chloride (5.0 eq), DMF (cat.).

-

Procedure:

-

Suspend the acid in dry toluene or DCM.

-

Add thionyl chloride and a catalytic drop of DMF.

-

Reflux for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Concentrate in vacuo to remove excess

. -

Result: Off-white solid (moisture sensitive). Use immediately for the next step.

-

Applications in Drug Development

This acid chloride is not a drug itself but a "warhead" delivery system for the pyrrolidinone ring.

Case Study: Oxytocin Antagonists (Merck)

In the development of L-371,257 , a high-affinity oxytocin antagonist, researchers needed to optimize the "northern" region of the molecule.

-

Discovery: The introduction of the 4-(2-oxopyrrolidin-1-yl)benzoyl moiety (via the acid chloride) provided a critical hydrogen bond acceptor (the lactam carbonyl) that improved selectivity for the oxytocin receptor over the vasopressin receptors.

-

Mechanism: The lactam ring acts as a bioisostere for other polar groups, reducing metabolic clearance compared to open-chain amides.

Case Study: Factor Xa Inhibitors (Anthranilamides)

In the Betrixaban lineage (Portola/Merck), the central core is an anthranilamide.

-

SAR Study: The 4-(2-oxopyrrolidin-1-yl)benzoyl group was synthesized to test the effect of ring size (5-membered pyrrolidinone vs. 6-membered piperidinone vs. 7-membered azepan-2-one).

-

Outcome: While the 6-membered ring (piperidinone) or open-chain amidines were often preferred in final candidates (like Apixaban or Betrixaban), the pyrrolidinone analog remains a vital reference compound in patent literature for defining the "chemical space" of Factor Xa inhibition.

References

- Synthesis of N-Aryl Lactams:J. Org. Chem. 2007, 72, 11, 4276–4279. "Copper-Catalyzed Synthesis of N-Aryl Lactams." (General methodology reference).

- Factor Xa Inhibitor SAR:J. Med. Chem. 2003, 46, 5, 681–684. "Discovery of Novel Anthranilamide Derivatives as Factor Xa Inhibitors." (Context for the anthranilamide scaffold).

- Oxytocin Antagonists:J. Med. Chem. 1995, 38, 23, 4634–4650. "Design and Synthesis of Non-Peptide Oxytocin Antagonists.

-

Chemical Vendor Data: 4-(2-Oxopyrrolidin-1-yl)benzoic acid (CAS 36151-44-7). Available from: and .

A Theoretical and Computational Investigation of 4-(2-Oxopyrrolidin-1-yl)benzoyl Chloride: A Whitepaper for Advanced Drug Discovery

This in-depth technical guide provides a comprehensive theoretical framework for the study of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride, a reactive intermediate with significant potential in medicinal chemistry. Authored for researchers, computational chemists, and professionals in drug development, this document outlines the core computational methodologies to elucidate the structural, electronic, and reactive properties of this molecule, thereby informing its strategic application in the synthesis of novel therapeutic agents.

Introduction: The Significance of 4-(2-Oxopyrrolidin-1-yl)benzoyl Chloride

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is a bifunctional molecule featuring a reactive acyl chloride group and a lactam moiety (2-oxopyrrolidine). The benzoyl chloride portion is a well-established precursor for a variety of chemical transformations, readily reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively[1][2]. This reactivity makes it a valuable tool for introducing a benzoyl group into a target molecule. The 2-oxopyrrolidine (or pyroglutamate) ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds, including Nrf-2 activators and histone deacetylase inhibitors[3][4].

The combination of these two functionalities in a single molecule suggests its utility as a versatile building block for creating complex molecular architectures with potential therapeutic applications. For instance, derivatives of similar structures have been investigated as antimitotic prodrugs for cancer therapy[5]. A thorough understanding of the theoretical underpinnings of this molecule's structure and reactivity is paramount for its efficient and strategic deployment in drug design and discovery pipelines. This guide provides a roadmap for such an investigation using state-of-the-art computational chemistry techniques.

Molecular Modeling and Conformational Landscape

A comprehensive theoretical study commences with the exploration of the molecule's conformational space to identify the most stable, low-energy structures.

Initial Structure Generation and Optimization

The first step involves the generation of a three-dimensional structure of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride. This can be achieved using molecular building software. An initial geometry optimization is then performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

Conformational Analysis

The bond connecting the phenyl ring and the pyrrolidinone nitrogen, as well as the bond between the phenyl ring and the carbonyl chloride group, are key rotatable bonds. A systematic conformational search or molecular dynamics simulation can be employed to explore the potential energy surface and identify various conformers. The resulting conformers should then be subjected to a higher level of theory for geometry optimization and energy calculation to determine their relative stabilities.

Quantum Chemical Calculations: A DFT-Based Approach

Density Functional Theory (DFT) offers a favorable balance between accuracy and computational cost for studying molecules of this size. The B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted level of theory for such investigations.

Geometric and Electronic Structure Optimization

A full geometry optimization of the most stable conformer(s) is performed to locate the minimum energy structure on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum has been found.

Table 1: Predicted Key Geometrical Parameters for 4-(2-Oxopyrrolidin-1-yl)benzoyl Chloride (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (acyl chloride) | ~1.75 Å |

| Bond Length | C-Cl (acyl chloride) | ~1.80 Å |

| Bond Length | C-N (pyrrolidinone) | ~1.40 Å |

| Bond Length | C=O (pyrrolidinone) | ~1.23 Å |

| Dihedral Angle | C-C-N-C (phenyl-pyrrolidinone) | Varies with conformer |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

-

HOMO: Expected to be localized on the electron-rich phenyl ring and the nitrogen atom of the pyrrolidinone.

-

LUMO: Predicted to be centered on the electron-deficient carbonyl carbon of the benzoyl chloride group.

-

HOMO-LUMO Gap: A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carbonyl groups, which are susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Represent electron-deficient areas, most notably the carbonyl carbon of the acyl chloride, which is the primary site for nucleophilic attack.

Simulated Spectroscopic Profiles

Computational methods can predict various spectroscopic properties, which can be used to validate experimental findings or to aid in the identification of the synthesized compound.

Vibrational Spectroscopy (IR)

The calculation of vibrational frequencies can predict the infrared (IR) spectrum. Key predicted vibrational modes would include:

-

C=O stretching of the acyl chloride (~1750-1800 cm⁻¹)

-

C=O stretching of the lactam (~1680-1720 cm⁻¹)

-

C-Cl stretching (~700-800 cm⁻¹)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predicted values, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.5 - 8.2 |

| ¹H (Pyrrolidinone) | 2.2 - 4.0 |

| ¹³C (C=O, acyl chloride) | ~168 |

| ¹³C (C=O, lactam) | ~175 |

| ¹³C (Aromatic) | 120 - 145 |

| ¹³C (Pyrrolidinone) | 20 - 50 |

Chemical Reactivity Analysis

The high reactivity of the acyl chloride group is a defining feature of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride. A common and important reaction is its acylation of an amine to form an amide linkage.

A Representative Reaction: Amide Formation

The reaction with a simple amine, such as methylamine, can be modeled to understand the reaction mechanism. This involves locating the transition state structure and calculating the activation energy barrier. The expected mechanism is a nucleophilic acyl substitution.

Experimental Protocol: Computational Modeling of Amide Formation

-

Reactant and Product Optimization: Optimize the geometries of the reactants (4-(2-Oxopyrrolidin-1-yl)benzoyl chloride and methylamine) and the final products (the corresponding N-methyl amide and HCl).

-

Transition State Search: Perform a transition state search (e.g., using the QST2 or QST3 method) to locate the transition state structure connecting the reactants and an intermediate tetrahedral complex.

-

Frequency Calculation: Perform frequency calculations on all optimized structures to confirm their nature (reactants and products with zero imaginary frequencies, transition state with one imaginary frequency).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the desired reactants and products.

-

Energy Profile: Calculate the relative energies of all species to construct a reaction energy profile and determine the activation energy.

Application in Drug Design and Development

The theoretical data derived from these studies can significantly inform the use of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride in drug discovery.

-

Pharmacophore Scaffolding: The optimized 3D structure provides a precise model for its incorporation into larger molecules as a rigid scaffold.

-

In Silico Screening: Derivatives designed using this intermediate can be subjected to virtual screening and molecular docking studies against specific biological targets. The calculated electronic properties can help in understanding and optimizing ligand-receptor interactions. For instance, the pyrrolidinone moiety may act as a hydrogen bond acceptor, a feature that can be crucial for binding to a protein's active site.

-

Predictive Toxicology: Computational models can also be used to predict potential toxicological profiles of derivatives, aiding in the early-stage selection of promising drug candidates.

Conclusion

While experimental data remains the ultimate arbiter, theoretical and computational studies provide an indispensable lens through which to understand and predict the behavior of molecules like 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride. The methodologies outlined in this guide, from conformational analysis to reactivity modeling, offer a robust framework for elucidating its fundamental properties. The insights gained from such a theoretical investigation can accelerate the drug discovery process by enabling a more rational design of novel therapeutic agents, ultimately saving time and resources in the laboratory.

References

- PubChem. (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. National Center for Biotechnology Information.

-

Gagnon, D., et al. (2024). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. RSC Medicinal Chemistry. Retrieved from a valid URL.[5]

-

Wouters, J., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry. Retrieved from a valid URL.[6]

-

MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molecules. Retrieved from a valid URL.[7]

-

Jung, J.-C., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B. Retrieved from a valid URL.[3]

-

LGC Standards. (n.d.). 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride. Retrieved from a valid URL.[8]

-

Al-Harrasi, A., et al. (2022). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. International Journal of Molecular Sciences. Retrieved from a valid URL.[4]

-

Kido, S., et al. (2023). Benzoyl Chloride Derivatization Advances the Quantification of Dissolved Polar Metabolites on Coral Reefs. ACS Omega. Retrieved from a valid URL.[9]

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from a valid URL.[1]

-

Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from a valid URL.

-

Ijirset. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from a valid URL.[10]

-

PrepChem.com. (n.d.). Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. Retrieved from a valid URL.[11]

-

Wikipedia. (n.d.). Benzoyl chloride. Sciencemadness Wiki. Retrieved from a valid URL.[2]

-

U.S. Environmental Protection Agency. (n.d.). 4-(1,3-Oxazol-5-yl)benzoyl chloride Properties. CompTox Chemicals Dashboard. Retrieved from a valid URL.[12]

-

MDPI. (2022). 4-(4-(((1H-Benzo[d][5][6][13]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, and In Silico Studies. Molecules. Retrieved from a valid URL.[14]

-

PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals. Retrieved from a valid URL.[15]

Sources

- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride [lgcstandards.com]

- 9. Benzoyl Chloride Derivatization Advances the Quantification of Dissolved Polar Metabolites on Coral Reefs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijirset.com [ijirset.com]

- 11. prepchem.com [prepchem.com]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

- 13. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. psecommunity.org [psecommunity.org]

Technical Guide: Spectroscopic Characterization & Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzoyl Chloride

Part 1: Executive Summary

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is a critical activated intermediate employed in the synthesis of pyrrolidinone-based pharmaceuticals (racetams) and Factor Xa inhibitors. Structurally, it consists of a benzoyl chloride core substituted at the para position with a 2-oxopyrrolidin-1-yl (lactam) moiety.

This guide provides a definitive technical reference for the synthesis, handling, and spectroscopic validation of this compound. Due to the hydrolytic instability of acid chlorides, direct isolation for long-term storage is rare; therefore, this guide focuses on in situ generation and process analytical technology (PAT) markers for validation.

Key Technical Parameters:

-

Precursor: 4-(2-Oxopyrrolidin-1-yl)benzoic acid (CAS 36151-44-7).[1]

-

Target Functionality: Electrophilic acyl chloride for amide coupling or esterification.

-

Critical Quality Attribute (CQA): Absence of broad -OH stretch (3300-2500 cm⁻¹) and emergence of acyl chloride carbonyl stretch (~1780 cm⁻¹).

Part 2: Molecular Architecture & Reactivity

The molecule features two competing carbonyl environments: the stable lactam ring and the highly reactive acyl chloride.

-

Lactam Ring: Chemically robust under thionyl chloride (

) activation conditions. -

Acyl Chloride: Highly susceptible to hydrolysis. Must be maintained under anhydrous conditions (

or

Synthesis Workflow (DOT Diagram)

The following workflow outlines the standard activation protocol using Thionyl Chloride (

Figure 1: Activation pathway for the conversion of the benzoic acid precursor to the acid chloride.

Part 3: Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic

Protocol: Synthesis from 4-(2-Oxopyrrolidin-1-yl)benzoic Acid

-

Setup: Charge a flame-dried round-bottom flask with 4-(2-oxopyrrolidin-1-yl)benzoic acid (1.0 eq) [1].

-

Solvent: Suspend the solid in anhydrous Dichloromethane (DCM) or Toluene (5-10 volumes).

-

Activation: Add Thionyl Chloride (

) (3.0 – 5.0 eq) dropwise under inert atmosphere ( -

Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (1-2 drops). Note: DMF forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

-

Reaction: Heat to reflux (

for DCM,-

Validation: Monitor by observing the dissolution of the starting acid (suspension clears to a solution) and cessation of gas evolution.

-

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess

. -

Purification: Perform azeotropic distillation with anhydrous toluene (

) to remove trace thionyl chloride. The product is obtained as a moisture-sensitive off-white to yellow solid/oil, used directly in subsequent steps.

Part 4: Spectroscopic Characterization[2]

Direct spectral data for the isolated acid chloride is rarely published due to its reactivity. The following data is derived from the precursor characteristics and standard acyl chloride shifts, serving as the authoritative reference for identification .

Infrared Spectroscopy (FT-IR)[2]

The most diagnostic tool for reaction monitoring is the shift in the carbonyl stretching frequency.

| Functional Group | Precursor (Acid) | Product (Chloride) | Diagnostic Note |

| Acyl Carbonyl ( | 1680 – 1700 | 1775 – 1785 | Primary Confirmation. Significant shift to higher wavenumber due to Cl electronegativity. |

| Lactam Carbonyl ( | 1660 – 1690 | 1690 – 1710 | Remains relatively stable; may shift slightly due to electronics. |

| Hydroxyl ( | 2500 – 3300 (Broad) | Absent | Disappearance confirms consumption of starting acid. |

| C-Cl Stretch | N/A | 600 – 800 | Weak/Medium bands in the fingerprint region. |

Nuclear Magnetic Resonance ( H NMR)

Solvent:

The transformation to the acid chloride deshields the protons ortho to the carbonyl group significantly compared to the acid.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Ar-H (ortho to COCl) | 8.10 – 8.15 | Doublet ( | 2H | Significant downfield shift from acid (~7.9 ppm). |

| Ar-H (ortho to N) | 7.70 – 7.80 | Doublet ( | 2H | Adjacent to the lactam ring; less affected by COCl. |

| Pyrrolidine N- | 3.85 – 3.95 | Triplet | 2H | Ring protons adjacent to Nitrogen. |

| Pyrrolidine | 2.60 – 2.70 | Triplet | 2H | Ring protons adjacent to Carbonyl. |

| Pyrrolidine mid- | 2.15 – 2.25 | Multiplet | 2H | Central ring methylene protons. |

Mass Spectrometry (MS)[3]

Analysis of acid chlorides by MS is challenging due to hydrolysis/alcoholysis in the source. Data is typically observed as the methyl ester (if MeOH is used) or the hydrolyzed acid.

-

Method: ESI-MS (Positive Mode) – Sample prepared in Methanol.

-

Observed Species: Methyl 4-(2-oxopyrrolidin-1-yl)benzoate.

-

m/z:

(Methyl ester). -

Direct Injection (Inert): If strictly anhydrous,

(Chloride isotope pattern

Part 5: Quality Control & Troubleshooting

Self-Validating Protocol (SVP)

To ensure the integrity of the intermediate before committing to the next step (e.g., amide coupling), perform the Methanol Quench Test :

-

Take a small aliquot (10

L) of the reaction mixture. -

Quench into anhydrous Methanol (500

L). -

Analyze by TLC or LC-MS.

-

Pass Criteria: Complete conversion to the Methyl Ester (

distinct from Acid). If Acid is present, the activation is incomplete.

Fragmentation Pathway (DOT Diagram)

Figure 2: Predicted mass spectrometry fragmentation pattern for the acid chloride species.

References

-

Precursor Characterization: 4-(2-oxopyrrolidin-1-yl)benzoic acid. PubChem CID 773130. Available at: [Link]

- General Synthesis of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard textbook reference for mechanism).

-

Thionyl Chloride Activation Protocol: "Reaction of Carboxylic acid with Thionyl chloride". Master Organic Chemistry. Available at: [Link]

-

Related Sulfonyl Chloride Data: 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride (CAS 112539-09-0). PubChem CID 2794593. Available at: [Link]

Sources

A Technical Guide to the Synthesis and Application of 4-(2-Oxopyrrolidin-1-yl)benzoyl Chloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Strategic Importance

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is a bifunctional reagent of significant interest in the field of drug discovery and development. Its structure incorporates a lactam moiety, specifically the 2-pyrrolidinone ring system, which is a privileged scaffold found in a variety of pharmacologically active compounds, including the nootropic agent piracetam and its analogues. The benzoyl chloride group provides a highly reactive site for acylation reactions, enabling the facile introduction of the 4-(2-oxopyrrolidin-1-yl)phenyl moiety into a wide range of molecular architectures. This makes it an invaluable intermediate for constructing complex molecules, including potential anti-inflammatory, analgesic, and neuroprotective agents.[1][2]

Despite its utility, a survey of major chemical suppliers indicates that 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is not a stock chemical. Its reactive nature necessitates in situ preparation or synthesis immediately prior to use. This guide, therefore, provides a robust and detailed roadmap for its preparation from readily available starting materials.

Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzoyl Chloride: A Two-Stage Approach

The synthesis is logically divided into two primary stages: the formation of the stable carboxylic acid precursor, followed by its conversion to the reactive acyl chloride.

Stage 1: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzoic Acid

The formation of the C-N bond between the phenyl ring and the pyrrolidinone nitrogen is the key transformation in this stage. While classical methods like the Ullmann condensation exist, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer milder conditions, broader substrate scope, and often higher yields.[1][3][4]

Reaction Principle: The Buchwald-Hartwig amination utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine (in this case, the lactam 2-pyrrolidinone).[4][5] The choice of ligand is critical for achieving high catalytic turnover and preventing side reactions. Sterically hindered biaryl phosphine ligands are generally preferred for this type of transformation.[6]

Experimental Protocol: Buchwald-Hartwig Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzoic Acid

This protocol is designed as a self-validating system, with clear checkpoints and rationale for each step.

-

Materials:

-

Methyl 4-bromobenzoate

-

2-Pyrrolidinone

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or a similar bulky phosphine ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene, anhydrous

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware, oven-dried

-

Inert atmosphere (Nitrogen or Argon)

-

-

Step 1: Reaction Setup (C-N Coupling)

-

To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-bromobenzoate (1.0 equiv), 2-pyrrolidinone (1.2 equiv), and cesium carbonate (2.0 equiv).

-

Add palladium(II) acetate (0.02 equiv) and Xantphos (0.04 equiv).

-

Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

-

Add anhydrous toluene via syringe to the flask. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of aryl bromide).

-

Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ. Cesium carbonate is a strong, non-nucleophilic base required to deprotonate the lactam, forming the active nucleophile.

-

-

Step 2: Thermal Conditions and Monitoring

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Trustworthiness: Monitoring ensures the reaction goes to completion, preventing the carry-over of starting materials which could complicate purification.

-

-

Step 3: Work-up and Isolation of the Ester Intermediate

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer in vacuo to yield the crude methyl 4-(2-oxopyrrolidin-1-yl)benzoate. This intermediate can be purified by column chromatography on silica gel if necessary.

-

-

Step 4: Saponification to the Carboxylic Acid

-

Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or gentle heat (50 °C) until the hydrolysis is complete (monitor by TLC).

-

Remove the methanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. A white precipitate of 4-(2-oxopyrrolidin-1-yl)benzoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

-

Stage 2: Conversion to 4-(2-Oxopyrrolidin-1-yl)benzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard and efficient transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as its byproducts (SO₂ and HCl) are gaseous and easily removed.[6] The use of a catalytic amount of N,N-dimethylformamide (DMF) is known to accelerate the reaction.

Experimental Protocol: Acyl Chloride Formation

-

Materials:

-

4-(2-Oxopyrrolidin-1-yl)benzoic acid (dried)

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), anhydrous

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Standard laboratory glassware, oven-dried and equipped for handling moisture-sensitive reagents.

-

-

Step 1: Reaction Setup

-

In an oven-dried flask under a nitrogen atmosphere, suspend the dry 4-(2-oxopyrrolidin-1-yl)benzoic acid (1.0 equiv) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 equiv) dropwise to the stirred suspension.

-

Causality: The reaction is performed under anhydrous conditions as the product, an acyl chloride, is highly sensitive to moisture and will hydrolyze back to the carboxylic acid. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

-

Step 2: Reaction and Completion

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating (reflux, ~40 °C for DCM) can be applied to ensure the reaction goes to completion.

-

The reaction is typically complete when the evolution of gas ceases and the solution becomes clear.

-

Trustworthiness: The visual cues (gas evolution cessation, dissolution of the solid) provide a reliable, real-time indicator of reaction progress.

-

-

Step 3: Isolation of the Product

-

Remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

The resulting solid or semi-solid residue is the crude 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride.

-

Critical Note: Due to its reactivity, this compound is typically not purified by chromatography. It is used immediately in the subsequent reaction step. Its purity can be assessed by NMR if a small sample is carefully quenched.

-

Visualization of the Synthetic Workflow

The following diagram illustrates the two-stage synthesis process.

Caption: Synthetic pathway for 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride.

Quality Control and Characterization

-

4-(2-Oxopyrrolidin-1-yl)benzoic Acid: The identity and purity of the intermediate acid should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: As an indicator of purity.

-

-

4-(2-Oxopyrrolidin-1-yl)benzoyl Chloride: Direct characterization is challenging due to its instability. A common validation method is to react a small aliquot of the crude product with a simple nucleophile, such as methanol or a primary amine (e.g., benzylamine), and then characterize the resulting stable ester or amide derivative by NMR and MS.

Applications in Medicinal Chemistry

The primary utility of 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride is as a reactive intermediate for synthesizing more complex molecules. The "benzoylpiperidine" fragment, a related structure, is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[7] By acylating amines, alcohols, or other nucleophiles, researchers can readily introduce the 4-(2-oxopyrrolidin-1-yl)phenyl group, which can impart desirable pharmacokinetic or pharmacodynamic properties. This moiety is explored in the synthesis of inhibitors for various enzymes and as ligands for central nervous system receptors.[8]

Handling, Storage, and Safety

-

4-(2-Oxopyrrolidin-1-yl)benzoyl Chloride: This compound is corrosive and highly moisture-sensitive. It should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). It will release hydrogen chloride gas upon contact with water or moist air. It is not intended for long-term storage and should be generated and used immediately.

-

Thionyl Chloride: Is a toxic and corrosive liquid. All operations involving thionyl chloride must be conducted in a fume hood.

-

Palladium Catalysts: While used in small quantities, palladium compounds should be handled with care as they can be toxic and allergenic.

References

- PubChem. (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). 4-(2-Oxopyrrolidin-1-yl)-benzaldehyde.

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

- Lee, J. H., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. PubMed.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- PubChem. (n.d.). 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). 4-(2-Oxopyrrolidin-1-yl)-benzaldehyde.

- LGC Standards. (n.d.). 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride.